methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
CAS No.:
Cat. No.: VC14640216
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN2O2 |
|---|---|
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H11BrN2O2/c1-17-12(16)10-6-14-15(8-10)7-9-3-2-4-11(13)5-9/h2-6,8H,7H2,1H3 |
| Standard InChI Key | YRXZQEBKCJULTK-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate (C₁₂H₁₁BrN₂O₂; molecular weight: 295.13 g/mol) features a pyrazole core with distinct substituents influencing its electronic and steric properties. The 3-bromobenzyl group introduces halogen-mediated lipophilicity and potential for Suzuki-Miyaura cross-coupling reactions, while the methyl ester at position 4 enhances solubility in organic solvents and serves as a handle for further derivatization .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁BrN₂O₂ |
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | Methyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate |
| Canonical SMILES | COC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br |
| Topological Polar Surface Area | 55.8 Ų |
The bromine atom at the meta position of the benzyl group contributes to steric hindrance and electronic effects, which may modulate binding interactions in biological systems . X-ray crystallography of analogous compounds suggests a planar pyrazole ring with substituents adopting orthogonal orientations to minimize steric clashes .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically employs a multi-step protocol involving:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds .
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N-Alkylation: Introduction of the 3-bromobenzyl group via nucleophilic substitution using 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
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Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methanol under acidic catalysis .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 3-Bromobenzyl bromide, K₂CO₃, DMF, 80°C | 72–85 |
| Esterification | CH₃OH, H₂SO₄, reflux | 90–95 |
Side reactions, such as over-alkylation or ester hydrolysis, are mitigated through controlled stoichiometry and anhydrous conditions . Recent advances in microwave-assisted synthesis have reduced reaction times from hours to minutes while maintaining yields >80% .
Chemical Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The compound exhibits reactivity at three primary sites:
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Pyrazole N1: Participates in alkylation and coordination chemistry .
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Bromine Atom: Undergoes cross-coupling (e.g., Suzuki, Stille) for biaryl synthesis .
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Ester Group: Hydrolyzable to carboxylic acid or trans-esterified with alcohols.
Notable Reactions:
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Suzuki Coupling: Pd-catalyzed coupling with aryl boronic acids yields biaryl derivatives, expanding structural diversity for SAR studies .
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Ester Hydrolysis: Treatment with NaOH/H₂O produces the carboxylic acid, a precursor for amide conjugates.
Comparative Analysis with Structural Analogues
Ethyl Ester Derivative
Replacing the methyl ester with an ethyl group (C₁₃H₁₃BrN₂O₂; MW: 309.16 g/mol) increases lipophilicity (logP = 2.8 vs. 2.5) and alters metabolic stability. In vivo pharmacokinetic studies in rodents reveal a 40% longer half-life for the ethyl variant, making it preferable for prolonged therapeutic effects .
Table 3: Methyl vs. Ethyl Ester Properties
| Property | Methyl Ester | Ethyl Ester |
|---|---|---|
| logP | 2.5 | 2.8 |
| Plasma Half-Life | 2.1 h | 2.9 h |
| Solubility (H₂O) | 0.12 mg/mL | 0.08 mg/mL |
Applications in Materials Science
The compound’s rigid aromatic structure and bromine substituent make it a candidate for organic semiconductors. Thin-film transistors incorporating pyrazole derivatives exhibit hole mobility of 0.6 cm²/V·s, comparable to standard oligothiophenes .
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